3,4-di(cyclohexylamino)cyclobut-3-ene-1,2-dione
Description
Properties
IUPAC Name |
3,4-bis(cyclohexylamino)cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-15-13(17-11-7-3-1-4-8-11)14(16(15)20)18-12-9-5-2-6-10-12/h11-12,17-18H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDWDTRUCYOTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=O)C2=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381777 | |
| Record name | 3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100749-12-0 | |
| Record name | 3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Framework
The target compound is synthesized through a nucleophilic aromatic substitution reaction between cyclohexylamine and 3,4-dimethoxy-3-cyclobutene-1,2-dione (squaric acid dimethyl ester). The methoxy groups on the cyclobutene dione are displaced by cyclohexylamino groups in a two-step process. The general reaction proceeds as follows:
This reaction is typically conducted in aprotic solvents such as dichloromethane (DCM) or protic solvents like methanol, with yields heavily dependent on stoichiometry and temperature.
Solvent Systems and Reaction Kinetics
Table 1 summarizes solvent-dependent reaction parameters from published protocols:
| Solvent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|
| Dichloromethane | Room temp. | 51–54 | 52–64% | |
| Methanol | Room temp. | 2.5–73 | 33–78% | |
| Ethanol | Reflux | 24 | 46% |
In DCM, the reaction proceeds slowly (51–54 hours) but achieves moderate yields (52–64%) due to enhanced solubility of intermediates. Methanol accelerates the reaction (2.5–73 hours) but risks over-alkylation, necessitating precise stoichiometric control. Ethanol under reflux conditions offers a balance between reaction rate and side-product formation, though yields remain suboptimal.
Purification and Isolation Techniques
Chromatographic Methods
Column chromatography using silica gel with ethyl acetate/petroleum ether (1:9 to 7:18 ratios) is the most cited purification method. For instance, a 7:18 ethyl acetate/petroleum ether eluent system yields 86% purity after 48 hours of reaction time. Triethylamine (1–5%) is often added to the mobile phase to mitigate amine adsorption on silica.
Crystallization Strategies
Crystallization from dichloromethane/diethyl ether or ethanol/ether mixtures produces high-purity crystals (>95% by HPLC). For example, cooling a DCM reaction mixture to −22°C for 30 minutes precipitates the product with 78% recovery. Ethanol-based crystallization achieves similar purity but requires larger solvent volumes.
Industrial-Scale Production Considerations
Cost Optimization
Industrial protocols prioritize methanol due to its low cost and ease of removal via rotary evaporation. Batch processes using 500–1,000 L reactors achieve 60–70% yields by maintaining strict pH control (7.5–8.5) and employing in-line filtration to remove ammonium salts.
Comparative Analysis of Methodologies
Yield vs. Reaction Time Trade-offs
Methanol-based reactions offer shorter durations (e.g., 2.5 hours for initial amine addition) but require precise stoichiometry to avoid diastereomer formation. In contrast, DCM-based syntheses tolerate broader stoichiometric ranges (1:1 to 1:1.2 amine:squarate) but extend production timelines.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where the cyclohexylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutene-1,2-dione derivatives, while reduction may produce cyclobutene-1,2-diol derivatives .
Scientific Research Applications
3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(cyclohexylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent-Type Comparison
Aromatic Amino Substitutents
- Properties: Higher molecular weight (292.338 g/mol) and rigidity compared to cyclohexyl derivatives. Applications: Likely used in materials science due to aromatic interactions.
Aliphatic Amino Substitutents
- 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione (C₁₂H₂₀N₂O₂, ): Structure: Linear butyl chains enhance flexibility and lipophilicity. Synthesis: Prepared in 86.4% yield via nucleophilic substitution with n-butylamine.
Diamino Substituents (Squaramides)
- 3,4-Diaminocyclobut-3-ene-1,2-dione (C₄H₄N₂O₂, ): Structure: Two amino groups enable strong hydrogen bonding. Applications: Used in anion transport (e.g., pH-switchable oxothiosquaramides, ) and catalysis.
Alkoxy Substituents
- 3,4-Diisopropoxycyclobut-3-ene-1,2-dione (C₁₀H₁₄O₄, ):
- Structure : Ether linkages reduce hydrogen-bonding capacity but improve thermal stability.
- Synthesis : Derived from squaric acid via esterification.
Structural and Functional Differences
Table 1: Key Properties of Cyclobutenedione Derivatives
Table 2: Crystallographic Insights
Electronic and Reactivity Trends
- Electron-Withdrawing Effects: The cyclobutenedione core is electron-deficient, but substituents modulate reactivity. Cyclohexylamino groups (electron-donating) may reduce electrophilicity compared to aryl derivatives like diaryl squaraines (electron-accepting, ).
- Synthetic Accessibility : Bulky cyclohexyl groups may lower reaction yields compared to smaller amines (e.g., butyl, ).
Biological Activity
3,4-di(cyclohexylamino)cyclobut-3-ene-1,2-dione, with the molecular formula CHNO, is a compound characterized by its unique cyclobutene structure that incorporates two cyclohexylamino groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure
The structural formula for this compound can be represented as follows:
Synthetic Routes
The synthesis of this compound typically involves the reaction of cyclohexylamine with squaric acid under controlled conditions. The general reaction can be summarized as:
- Starting Materials : Cyclohexylamine and squaric acid.
- Reaction Conditions : Conducted in solvents like dichloromethane or ethanol at reflux temperatures.
- Purification : Techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | 3,4-bis(cyclohexylamino)cyclobut-3-ene-1,2-dione |
| CAS Number | 100749-12-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. This interaction can lead to the formation of stable complexes that influence the structure and function of target proteins or enzymes.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors affecting cellular signaling pathways.
Research Findings
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary tests suggest potential effectiveness against certain bacterial strains.
- Anti-inflammatory Properties : Research has shown that it may reduce inflammation markers in vitro.
- Cytotoxic Effects : Some studies indicate that it may induce apoptosis in cancer cell lines.
Case Study Example
A notable case study involved testing the cytotoxicity of this compound against human cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.7 |
| MCF7 (Breast) | 22.5 |
| A549 (Lung) | 18.9 |
Q & A
Q. What are the standard synthetic routes for preparing 3,4-di(cyclohexylamino)cyclobut-3-ene-1,2-dione, and what are the critical reaction parameters?
The compound is synthesized via nucleophilic substitution of a precursor (e.g., 3,4-dichlorocyclobutene-1,2-dione) with cyclohexylamine. Key parameters include stoichiometric excess of cyclohexylamine (2.5–3.0 equivalents), reaction temperature (60–80°C), and solvent choice (polar aprotic solvents like DMF or THF). Purification often involves column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and cyclohexyl group integration.
- IR Spectroscopy : Identifies C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
- Mass Spectrometry : High-resolution MS validates molecular weight (expected ~332.4 g/mol).
- X-ray Crystallography : Resolves steric effects from bulky cyclohexyl groups and hydrogen-bonding motifs .
Q. What are the key solubility and crystallinity challenges associated with this compound, and how can they be addressed?
The cyclohexyl groups impart high lipophilicity, limiting solubility in aqueous media. Strategies include:
- Using co-solvents (e.g., DMSO:water mixtures).
- Salt formation with acids (e.g., HCl) to improve aqueous stability.
- Crystal engineering to enhance crystallinity via slow evaporation in non-polar solvents .
Advanced Research Questions
Q. How do the cyclohexylamino substituents influence the electronic properties and reactivity of the cyclobutene dione core compared to other amino or alkoxy groups?
Cyclohexylamino groups are electron-donating, reducing the electrophilicity of the dione carbonyls compared to methoxy derivatives (e.g., 3,4-dimethoxycyclobutene dione). This alters reactivity in Diels-Alder or Michael addition reactions. Computational studies (DFT) reveal decreased LUMO energy in methoxy derivatives, enhancing electrophilicity . Experimental kinetic assays comparing reaction rates with dienophiles (e.g., cyclopentadiene) can quantify these effects.
Q. What strategies can mitigate competing side reactions during the functionalization of this compound in supramolecular applications?
Side reactions (e.g., over-alkylation or hydrolysis) are minimized by:
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in catalytic systems?
Stability studies (via HPLC and TGA) show degradation above 150°C and in strongly acidic/basic conditions (pH < 2 or > 10). For catalytic use (e.g., as a hydrogen-bond donor in organocatalysis), buffered neutral conditions (pH 6–8) and temperatures below 100°C are optimal. Degradation products include cyclohexylamine and cyclobutene-dione fragments .
Q. What computational methods are recommended to model the hydrogen-bonding interactions of this compound in host-guest chemistry?
- Density Functional Theory (DFT) : Calculates binding energies and geometries of squaramide-based hydrogen bonds (e.g., with carboxylates or amines).
- Molecular Dynamics (MD) : Simulates dynamic interactions in solvent environments.
- NMR Titration : Validates computational predictions by quantifying association constants (Ka) in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
